molecular formula C11H13BrO B2959509 3-Bromo-1-(4-ethylphenyl)propan-1-one CAS No. 33994-10-4

3-Bromo-1-(4-ethylphenyl)propan-1-one

Cat. No.: B2959509
CAS No.: 33994-10-4
M. Wt: 241.128
InChI Key: GMRIFXZJLROZIY-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a propanone group, which is further substituted with a 4-ethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-ethylphenyl)propan-1-one typically involves the bromination of 1-(4-ethylphenyl)propan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions generally include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the propanone group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of 1-(4-ethylphenyl)propan-1-ol.

    Oxidation: Formation of 3-bromo-1-(4-ethylphenyl)propanoic acid or other oxidized products.

Scientific Research Applications

3-Bromo-1-(4-ethylphenyl)propan-1-one has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenylpropan-1-one: Similar structure but lacks the 4-ethyl group, leading to different reactivity and applications.

    3-Bromo-1-(4-methylphenyl)propan-1-one: Contains a 4-methyl group instead of a 4-ethyl group, affecting its chemical properties and uses.

    3-Bromo-1-(4-chlorophenyl)propan-1-one: Substituted with a chlorine atom, resulting in distinct chemical behavior and applications.

Uniqueness

3-Bromo-1-(4-ethylphenyl)propan-1-one is unique due to the presence of the 4-ethyl group, which influences its steric and electronic properties. This uniqueness makes it valuable in specific synthetic routes and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-1-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRIFXZJLROZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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